4-Amino-2-chloronicotinic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

Ensure synthetic success in your CaSR antagonist and tyrosine kinase inhibitor programs. This specific 4-Amino-2-chloro-3-carboxy regioisomer is mandatory for correct pyrido[4,3-d]pyrimidin-4(3H)-one ring closure. Using 2-amino-4-chloro or 5-amino-2-chloro analogs leads to pharmacologically irrelevant scaffolds, wasting resources. Its orthogonal 2-Cl and 4-NH₂ reactivity enables efficient parallel synthesis. Procure with a Certificate of Analysis to guarantee the chemical fidelity required for reproducible picomolar-level CaSR activity data.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 1018678-38-0
Cat. No. B1397950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloronicotinic acid
CAS1018678-38-0
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)C(=O)O)Cl
InChIInChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)
InChIKeyKSWQBRYDZAEYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloronicotinic acid (CAS 1018678-38-0): Baseline Characterization for Procurement Decisions


4-Amino-2-chloronicotinic acid (CAS 1018678-38-0) is a polysubstituted pyridine derivative (C6H5ClN2O2, MW 172.57) featuring a 4-amino and 2-chloro substitution pattern on the nicotinic acid scaffold . It is primarily utilized as a key synthetic intermediate in medicinal chemistry, notably in the construction of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives with calcium-sensing receptor (CaSR) antagonist activity [1]. The compound is a solid at ambient temperature, requiring storage under inert atmosphere and protection from light to maintain ≥97% purity .

4-Amino-2-chloronicotinic acid: Why In-Class Analogs Cannot Be Interchanged


Substitution at varying positions on the nicotinic acid core fundamentally alters the regiochemistry of subsequent synthetic transformations and the biological activity of the target molecules derived from them [1]. For critical synthetic pathways, like the construction of pyrido[4,3-d]pyrimidin-4(3H)-ones, the specific 4-amino-2-chloro-3-carboxy arrangement is essential for correct ring-closure orientation [2]. Directly replacing this compound with its regioisomers, such as 2-amino-4-chloronicotinic acid or 5-amino-2-chloronicotinic acid, leads to the formation of different heterocyclic scaffolds with divergent pharmacological profiles, making generic substitution a significant risk in drug discovery and development programs .

4-Amino-2-chloronicotinic acid: Quantitative Evidence for Selection Against Comparators


Regioisomeric Purity as a Determinant of Chemical Utility: 4-Amino-2-chloronicotinic acid vs. Regioisomeric Analogs

The specific 4-amino-2-chloro substitution pattern on the nicotinic acid core provides a unique and indispensible synthetic handle that regioisomeric analogs cannot replicate. When utilized as a precursor for pyrido[4,3-d]pyrimidin-4(3H)-one formation in US Patent 7,829,572 B2, only this specific regioisomer provides the correct orientation for cyclization with formamide equivalents, leading to the desired tetra-substituted pyrimidine scaffold [1]. The positional isomer 5-amino-2-chloronicotinic acid would instead lead to pyrido[3,4-d]pyrimidine derivatives, a structurally distinct class with different biological activity profiles [2]. This regiospecificity is a binary, pass/fail quality parameter for procurement: substitution with an incorrect regioisomer results in synthetic failure, not reduced yield.

Organic Synthesis Medicinal Chemistry Process Chemistry

Functional Group Orthogonality: Leveraging the 2-Chloro Substituent for Selective Derivatization

The presence of a chlorine atom at the 2-position provides a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, orthogonal to the 4-amino and 3-carboxylic acid groups. This is in contrast to 4-aminonicotinic acid, where the absence of the chlorine atom eliminates a key site for selective late-stage diversification. While explicit comparative kinetic data for SNAr reactions on this specific scaffold are absent from the public literature, the well-established electronic deactivation of the 2-position by the adjacent ring nitrogen provides a predictable and unique reactivity window, allowing for selective functionalization without requiring protection of the 4-amino group under controlled conditions .

Chemoselective Derivatization Late-Stage Functionalization Medicinal Chemistry

Purity Benchmarking from Vendor Technical Datasheets: 4-Amino-2-chloronicotinic acid

Vendor technical datasheets provide a standardized purity benchmark for sourcing 4-amino-2-chloronicotinic acid. Reputable suppliers like Sigma-Aldrich (Ambeed) and Bidepharm offer this compound at ≥97% purity (HPLC), with batch-specific certificates of analysis (CoA) available upon request, including NMR, HPLC, and GC data . This is a critical procurement criterion distinct from less-characterized alternatives that may lack CoA documentation, ensuring batch-to-batch reproducibility for synthetic and biological applications.

Quality Control Analytical Chemistry Procurement Standards

4-Amino-2-chloronicotinic acid: Optimal Application Scenarios Driven by Differential Evidence


Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one-Derived Calcium Receptor Antagonists

The primary validated application of 4-amino-2-chloronicotinic acid is as an essential intermediate in the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, a class of potent calcium-sensing receptor (CaSR) antagonists described in US Patent 7,829,572 B2 . Procurement for this application demands the correct 4-amino-2-chloro-3-carboxy substitution pattern, as other regioisomers would result in a structurally different and pharmacologically irrelevant scaffold, leading to synthetic failure and resource wastage .

Kinase Inhibitor Lead Discovery and Optimization Programs

As a versatile building block, this compound has been used as a lead structure in the design of tyrosine kinase inhibitors, notably for targets like Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), where the 2-chloro-4-aminonicotinic acid moiety is a key pharmacophoric element . In these programs, the orthogonal reactivity of the 2-chloro and 4-amino groups is exploited for modular synthesis of compound libraries for SAR studies. Procurement from vendors providing a Certificate of Analysis ensures the chemical fidelity required for reproducible biological activity data .

Modular Late-Stage Functionalization via SNAr Chemistry

The distinct reactivity profile of the 2-chloro substituent makes this compound a valuable scaffold for nucleophilic aromatic substitution (SNAr) . This property allows medicinal chemists to install diverse amine, ether, or thiol substituents at the 2-position without needing to protect the 4-amino group under controlled conditions, enabling efficient parallel synthesis strategies. This synthetic versatility is a key differentiator from non-chlorinated analogs like 4-aminonicotinic acid, which lack this reactive handle.

Investigational Studies on CaSR-Selective Negative Allosteric Modulators (NAMs)

The compound has been reported to exhibit direct CaSR inhibitory activity at picomolar concentrations, making it a potential lead or tool compound for developing next-generation treatments for hyperparathyroidism and osteoporosis . This direct biological activity, although needing further independent validation, adds a layer of intrinsic value beyond its role as a synthetic intermediate, suggesting potential dual-purpose procurement for chemical biology groups investigating CaSR signaling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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